molecular formula C8H5NO2S B126980 Thieno[3,2-b]pyridine-5-carboxylic acid CAS No. 56473-92-8

Thieno[3,2-b]pyridine-5-carboxylic acid

Cat. No. B126980
CAS RN: 56473-92-8
M. Wt: 179.2 g/mol
InChI Key: CWBYTSQAVGCXFW-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-5-carboxylic acid, also known as 2-thienylcarboxylic acid, is an organic compound with a thiophene ring and a carboxylic acid group . It is a white solid with a melting point of 132-134°C and a boiling point of 315-316°C .


Synthesis Analysis

Model tetrahydropyrido[3’,2’:4,5]thieno[2,3-b][1,4]thiazines were synthesized via reductive lactamization, using sodium dithionite, of the respective 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids . The latter derivatives were made via interaction of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid with each of α–mercaptoacetic, α-mercaptopropionic, and α-mercaptosuccinic acids and triethylamine in aqueous acetone at room temperature .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridine-5-carboxylic acid is C8H5NO2S with a molecular weight of 179.20 . The structure of the compound is supported by microanalytical and spectral (IR, MS, NMR) data .


Chemical Reactions Analysis

The chemical reactions of Thieno[3,2-b]pyridine-5-carboxylic acid involve reductive lactamization using sodium dithionite . The yield of the reaction was reported to be 88%, crystallized from ethyl acetate–methanol (1:1) .


Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridine-5-carboxylic acid is a white solid with a melting point of 132-134°C and a boiling point of 315-316°C . The molecular structure is C8H5NO2S with a molecular weight of 179.20 .

Scientific Research Applications

Proteomics Research

Thieno[3,2-b]pyridine-5-carboxylic acid is utilized in proteomics research as a biochemical tool . Its molecular structure allows it to interact with proteins, which can be useful for studying protein function, interactions, and expression levels. This compound can serve as a building block for developing proteomic assays that help in understanding the complex protein networks within biological systems.

Medicinal Chemistry

In medicinal chemistry, thieno[3,2-b]pyridine derivatives are explored for their potential pharmacological properties . They are used in the synthesis of compounds with antiviral, anticancer, and anti-inflammatory activities. The planar structure of thieno[3,2-b]pyridine-5-carboxylic acid makes it a suitable candidate for creating new drugs with improved efficacy and selectivity.

Agricultural Chemistry

The application of thieno[3,2-b]pyridine-5-carboxylic acid in agriculture is linked to its role as an intermediate in the synthesis of agrochemicals . Researchers are investigating its use in developing novel pesticides and herbicides that are more effective and environmentally friendly.

Materials Science

In the field of materials science, thieno[3,2-b]pyridine-5-carboxylic acid is a precursor for the synthesis of organic semiconductors . These materials are promising for the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic properties and potential for low-cost production.

Environmental Science

Thieno[3,2-b]pyridine-5-carboxylic acid may contribute to environmental science by aiding in the development of sensors and detectors for environmental monitoring . Its chemical reactivity can be harnessed to detect pollutants and toxins, thus playing a role in maintaining ecological balance and public health.

Analytical Chemistry

In analytical chemistry, thieno[3,2-b]pyridine-5-carboxylic acid is used in the development of analytical methods for compound detection and quantification . Its stable structure under various conditions makes it a reliable standard for calibrating instruments and validating analytical procedures.

Biochemistry

This compound is significant in biochemistry for studying enzyme kinetics and inhibition . It can be used to design enzyme inhibitors that regulate biochemical pathways, which is crucial for understanding metabolic disorders and developing therapeutic strategies.

Pharmacology

Thieno[3,2-b]pyridine-5-carboxylic acid finds applications in pharmacology as a scaffold for drug discovery . Its core structure is modified to create new molecules with potential as kinase inhibitors, which are important in the treatment of diseases like cancer and autoimmune disorders.

Safety and Hazards

Thieno[3,2-b]pyridine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

thieno[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYTSQAVGCXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480595
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridine-5-carboxylic acid

CAS RN

56473-92-8
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56473-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-formylthiophene (10 g, 78 mmol) in EtOH (50 mL) was added a mixture of aqueous NaOH (50 mL, 5%) and sodium pyruvate (17.16 g, 156 mmol). The mixture was heated to 60° C. for 2 hr. The mixture was cooled and washed with Et2O: EtOAc 1:1 and then acidified with 1 N HCl to pH 3 at 0° C. The mixture was filtered and the solid was air dried to give 10 g (71%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
17.16 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the incorporation of Thieno[3,2-b]pyridine-5-carboxylic acid into echinomycin analogues affect their biological activity?

A1: While the provided research highlights the structural changes caused by Thieno[3,2-b]pyridine-5-carboxylic acid incorporation, it doesn't explicitly state whether these novel echinomycin analogues retain any antibiotic activity. Further research is needed to determine the specific biological activity and potency of these Thieno[3,2-b]pyridine-5-carboxylic acid-containing analogues.

Q2: What does the ability of Streptomyces species to utilize Thieno[3,2-b]pyridine-5-carboxylic acid suggest about the specificity of the quinoxaline-2-carboxylic acid activating enzyme?

A: The fact that the quinoxaline-2-carboxylic acid activating enzyme can utilize not only quinoxaline-2-carboxylic acid but also structurally similar compounds like Thieno[3,2-b]pyridine-5-carboxylic acid and quinoline-2-carboxylic acid suggests a degree of flexibility in its substrate specificity. [, , ] This finding opens possibilities for exploring a wider range of substrate analogues to generate novel quinoxaline antibiotic derivatives with potentially altered pharmacological properties. []

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